

# Niraparib in Ovarian Cancer: A Meta-Analysis of Progression-Free Survival

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Compound Name:	Niraparib			
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A comprehensive review of **Niraparib**'s efficacy as a maintenance therapy for ovarian cancer, this guide synthesizes data from a recent meta-analysis and pivotal clinical trials. It provides researchers, scientists, and drug development professionals with a comparative look at progression-free survival (PFS) data, detailed experimental protocols, and visual representations of the underlying biological and research frameworks.

**Niraparib**, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, has demonstrated significant clinical benefit as a maintenance therapy for patients with advanced ovarian cancer who have responded to platinum-based chemotherapy. A 2024 meta-analysis of four randomized controlled trials, encompassing 1,935 patients, confirms that **Niraparib** significantly improves progression-free survival (PFS) across various patient subgroups. This guide delves into the quantitative data from this meta-analysis and key individual trials, offering a clear comparison of **Niraparib**'s performance against placebo.

# Comparative Efficacy: Progression-Free Survival Data

The following tables summarize the key PFS data from a major meta-analysis and individual clinical trials, providing a clear overview of **Niraparib**'s efficacy.

Table 1: Meta-Analysis of Progression-Free Survival with Niraparib Maintenance Therapy



Patient Population	Hazard Ratio (95% CI)	p-value
Overall Population	0.45 (0.31-0.66)	< 0.0001
BRCA-mutated	0.32 (0.25-0.43)	< 0.00001
HRD-positive	0.39 (0.30-0.51)	< 0.00001
HRD-negative	0.45 (0.36-0.57)	< 0.00001
Newly Diagnosed	0.59 (0.39-0.73)	< 0.0001

Source: Al-Adwan Z, et al. ASCO 2024.

Table 2: Progression-Free Survival in Pivotal Niraparib Clinical Trials

Trial (Patient Population)	Treatment Arm	Median PFS (months)	Hazard Ratio (95% CI)
PRIMA (First-line)	Niraparib	-	0.40 (0.27-0.62) (BRCAm)
ENGOT-OV16/NOVA (Recurrent)	Niraparib	21.0	0.27 (0.17-0.41) (gBRCAm)
Placebo	5.5		
PRIME (First-line)	Niraparib	24.8	0.45 (0.34-0.60)
Placebo	8.3		

Sources: Various clinical trial publications.

## **Experimental Protocols of Key Clinical Trials**

The efficacy of **Niraparib** has been established through several large-scale, randomized, double-blind, placebo-controlled Phase 3 clinical trials. Below are the methodologies for the pivotal studies.

## **ENGOT-OV16/NOVA Trial**



- Objective: To evaluate the efficacy of Niraparib as maintenance therapy in patients with platinum-sensitive, recurrent ovarian cancer.
- Patient Population: 553 patients with recurrent ovarian, fallopian tube, or primary peritoneal
  cancer who were in a complete or partial response to their most recent platinum-based
  chemotherapy. Patients were enrolled into two independent cohorts based on the presence
  or absence of a germline BRCA mutation (gBRCAmut).
- Intervention: Patients were randomized 2:1 to receive Niraparib (300 mg once daily) or a matched placebo.
- Primary Endpoint: Progression-free survival, assessed by blinded independent central review.
- Stratification Factors: Included time to progression after the penultimate platinum therapy, best response to the last platinum therapy, and prior bevacizumab use.

#### PRIMA/ENGOT-OV26/GOG-3012 Trial

- Objective: To assess Niraparib as a first-line maintenance treatment for patients with newly diagnosed advanced ovarian cancer following a response to platinum-based chemotherapy.
- Patient Population: 733 patients with Stage III or IV ovarian cancer who had a complete or partial response to first-line platinum-based chemotherapy. The trial included patients at a high risk of recurrence.
- Intervention: Patients were randomized 2:1 to **Niraparib** or placebo. A significant protocol amendment introduced an individualized starting dose (ISD) of 200 mg daily for patients with a baseline body weight of less than 77 kg or a platelet count below 150,000/μL, and 300 mg daily for all other patients.
- Primary Endpoint: Progression-free survival.
- Stratification Factors: Best response to first-line chemotherapy, receipt of neoadjuvant chemotherapy, and homologous recombination deficiency (HRD) status.

### **PRIME Trial**

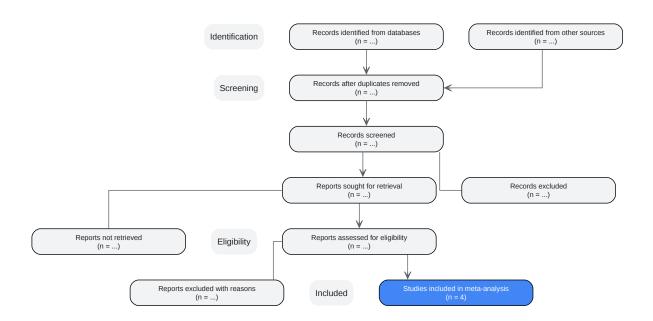


- Objective: To evaluate the efficacy and safety of Niraparib maintenance therapy with an
  individualized starting dose in a broad population of patients with newly diagnosed advanced
  ovarian cancer.
- Patient Population: 384 patients in China with newly diagnosed, advanced ovarian cancer
  who responded to first-line platinum-based chemotherapy. This study included patients with
  Stage III disease who had no residual disease after primary debulking surgery, a population
  not included in the PRIMA trial.
- Intervention: Patients were randomized 2:1 to receive Niraparib or placebo with an individualized starting dose based on baseline body weight and platelet count.
- Primary Endpoint: Progression-free survival as assessed by blinded, independent central review.
- Stratification Factors: Germline BRCA status, tumor HRD status, use of neoadjuvant chemotherapy, and response to first-line platinum-based chemotherapy.

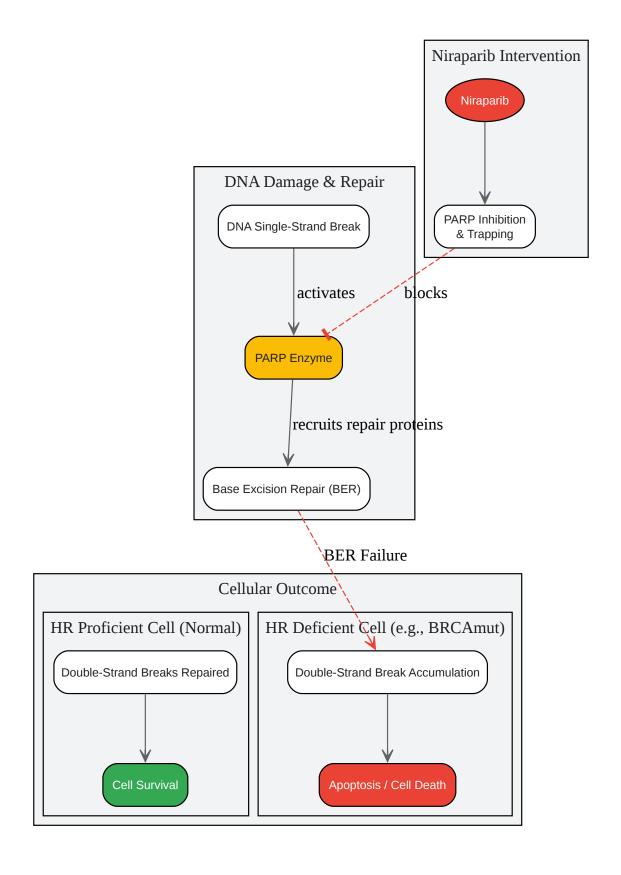
## Visualizing the Research and Mechanism of Action

To better understand the meta-analysis process and the biological basis for **Niraparib**'s efficacy, the following diagrams are provided.









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